molecular formula C8H15NO2 B11918356 Methyl 1-propylazetidine-2-carboxylate

Methyl 1-propylazetidine-2-carboxylate

Cat. No.: B11918356
M. Wt: 157.21 g/mol
InChI Key: ANBHZDCLOWNMCG-UHFFFAOYSA-N
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Description

Methyl 1-propylazetidine-2-carboxylate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-propylazetidine-2-carboxylate typically involves the [2+2] cycloaddition reaction between an imine and a ketene. For instance, the reaction of an appropriately substituted imine with methyl 3-(chloroformyl) propionate, followed by hydrolysis of the resulting ester, can yield the desired azetidine compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-propylazetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidine oxides, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

Methyl 1-propylazetidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-propylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it reactive under certain conditions. This reactivity can be harnessed in various chemical reactions, leading to the formation of new bonds and functional groups. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

    2-Azetidinones: Four-membered lactams with similar structural properties but different reactivity profiles.

Uniqueness: Methyl 1-propylazetidine-2-carboxylate is unique due to its balanced ring strain, which provides a combination of stability and reactivity. This makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 1-propylazetidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-5-9-6-4-7(9)8(10)11-2/h7H,3-6H2,1-2H3

InChI Key

ANBHZDCLOWNMCG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC1C(=O)OC

Origin of Product

United States

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